molecular formula C12H11N B3149302 4-Allylisoquinoline CAS No. 66967-18-8

4-Allylisoquinoline

Cat. No.: B3149302
CAS No.: 66967-18-8
M. Wt: 169.22 g/mol
InChI Key: YHLHMQZWRMDKDR-UHFFFAOYSA-N
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Description

4-Allylisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds. The structure of this compound consists of an isoquinoline core with an allyl group attached to the fourth position of the ring. This unique structure imparts specific chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Scientific Research Applications

4-Allylisoquinoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

Isoquinoline is classified as harmful if swallowed, toxic in contact with skin, causes skin irritation, and causes serious eye irritation . It may also cause cancer and is harmful to aquatic life with long-lasting effects . It is advised to wear protective clothing and avoid release to the environment when handling this compound .

Future Directions

Isoquinoline derivatives are frequently found in a large number of bioactive natural products and pharmaceutically important molecules . The synthesis of these derivatives is an easy and useful way to produce artificial molecules with potential applications . Therefore, the research and development of Isoquinoline, 4-(2-propen-1-yl)- and its derivatives could have significant implications in various fields, including pharmaceuticals and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Allylisoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, where benzaldehyde derivatives react with aminoacetaldehyde diethyl acetal in the presence of an acid catalyst to form isoquinoline derivatives. The allyl group can then be introduced via a palladium-catalyzed allylation reaction.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Allylisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can yield tetrahydroisoquinoline derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the isoquinoline ring, particularly at the C1 and C3 positions, using reagents like halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitro groups.

Major Products Formed:

    Oxidation: Isoquinoline N-oxides.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Halogenated or nitro-substituted isoquinolines.

Comparison with Similar Compounds

4-Allylisoquinoline can be compared with other isoquinoline derivatives, such as:

    Isoquinoline: The parent compound with a simpler structure and different biological activities.

    4-Methylisoquinoline: Similar structure with a methyl group instead of an allyl group, leading to different chemical and biological properties.

    4-Phenylisoquinoline: Contains a phenyl group at the fourth position, which can significantly alter its reactivity and biological activity.

Uniqueness: The presence of the allyl group in this compound imparts unique chemical reactivity and biological properties, distinguishing it from other isoquinoline derivatives. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-prop-2-enylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-2-5-10-8-13-9-11-6-3-4-7-12(10)11/h2-4,6-9H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLHMQZWRMDKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CN=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-bromoisoquinoline (2.0 g) in 70 mL of toluene was added allyl tributyl stannane (3.28 mL) and Pd(PPh3)4 (1.10 g). The resulting solution was heated at reflux for 12 hours and then cooled to room temperature. The solution was concentrated in vacuo, dissolved in ether and washed successively with an aqueous solution of trithiocyanuric acid trisodium salt, water and brine. The organic layer was then dried over magnesium sulfate, filtered, concentrated in vacuo, and purified using flash chromatography (silica, 0–30% EtOAc/hexanes) to provide 0.965 g of 4-(2-propenyl)-isoquinoline. Mass spectrum [NH3/CI], (M+H)+=170.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.28 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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